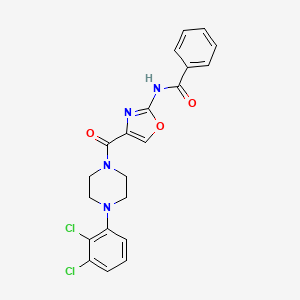![molecular formula C20H21ClN2O3 B2489970 N-(3-chloro-2-methylphenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide CAS No. 1421526-67-1](/img/structure/B2489970.png)
N-(3-chloro-2-methylphenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group and a tetrahydronaphthalenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylphenyl to form 3-chloro-2-methylphenyl. This intermediate is then reacted with ethanediamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide
- N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide
Uniqueness
The uniqueness of N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-16(21)7-4-8-17(13)23-19(25)18(24)22-12-20(26)10-9-14-5-2-3-6-15(14)11-20/h2-8,26H,9-12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXOLGRHJLQTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

![(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2489890.png)
![N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2489893.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2489896.png)


![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489903.png)


![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)
